molecular formula C13H7F3N2O B15331325 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one

2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one

Cat. No.: B15331325
M. Wt: 264.20 g/mol
InChI Key: NQGMRIAEBMIVIY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group attached to the benzo[g]quinazolin-4(3H)-one core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for the preparation of 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one involves a three-component carbonylative reaction. This reaction utilizes trifluoroacetimidoyl chlorides and amines in the presence of a heterogeneous activated carbon fiber-supported palladium catalyst . The reaction conditions typically include:

    Catalyst: Activated carbon fiber-supported palladium

    Temperature: Moderate to high temperatures

    Solvent: Suitable organic solvents such as toluene or dimethylformamide

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like amines and thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)quinazolin-4(3H)-one
  • 2-(Trifluoromethyl)benzo[h]quinazolin-4(3H)-one
  • 2-(Trifluoromethyl)benzo[f]quinazolin-4(3H)-one

Uniqueness

2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C13H7F3N2O

Molecular Weight

264.20 g/mol

IUPAC Name

2-(trifluoromethyl)-3H-benzo[g]quinazolin-4-one

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)12-17-10-6-8-4-2-1-3-7(8)5-9(10)11(19)18-12/h1-6H,(H,17,18,19)

InChI Key

NQGMRIAEBMIVIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)C(F)(F)F

Origin of Product

United States

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